molecular formula C20H15BrO2 B389879 4'-methylbiphenyl-4-yl 2-bromobenzoate

4'-methylbiphenyl-4-yl 2-bromobenzoate

Cat. No.: B389879
M. Wt: 367.2g/mol
InChI Key: FOBCLLFTOLJIJV-UHFFFAOYSA-N
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Description

4’-Methyl[1,1’-biphenyl]-4-yl 2-bromobenzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromobenzoate group attached to a biphenyl structure. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl[1,1’-biphenyl]-4-yl 2-bromobenzoate typically involves the esterification of 4’-Methyl[1,1’-biphenyl]-4-yl benzoic acid with 2-bromobenzoic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4’-Methyl[1,1’-biphenyl]-4-yl 2-bromobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoate group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group on the biphenyl structure can be oxidized to form a carboxylic acid or aldehyde.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or THF.

Major Products:

    Substitution Reactions: Products include substituted biphenyl derivatives with various functional groups.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

4’-Methyl[1,1’-biphenyl]-4-yl 2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4’-Methyl[1,1’-biphenyl]-4-yl 2-bromobenzoate involves its interaction with various molecular targets and pathways. The bromobenzoate group can participate in nucleophilic substitution reactions, while the biphenyl structure can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

    Methyl 4-bromobenzoate: A simpler ester with a bromobenzoate group, used in similar substitution and reduction reactions.

    4-Bromo-1,1’-biphenyl: A biphenyl derivative with a bromine atom, used in cross-coupling reactions.

    Methyl 4-(bromomethyl)benzoate: An ester with a bromomethyl group, used in the synthesis of various organic compounds.

Uniqueness: 4’-Methyl[1,1’-biphenyl]-4-yl 2-bromobenzoate is unique due to its combination of a biphenyl structure and a bromobenzoate group, which provides it with distinct reactivity and applications in organic synthesis and material science.

Properties

Molecular Formula

C20H15BrO2

Molecular Weight

367.2g/mol

IUPAC Name

[4-(4-methylphenyl)phenyl] 2-bromobenzoate

InChI

InChI=1S/C20H15BrO2/c1-14-6-8-15(9-7-14)16-10-12-17(13-11-16)23-20(22)18-4-2-3-5-19(18)21/h2-13H,1H3

InChI Key

FOBCLLFTOLJIJV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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